

4-Bromoquinolin-7-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoquinolin-7-ol

Cat. No.: B070503

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This technical guide provides an in-depth overview of **4-Bromoquinolin-7-ol** (CAS No. 181950-60-7), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. This document details its commercial availability, physicochemical properties, a proposed synthetic route, and potential applications in biological research.

Commercial Availability and Suppliers

4-Bromoquinolin-7-ol is available from a range of specialized chemical suppliers. Purity levels and available quantities vary, and researchers are advised to request certificates of analysis from their chosen vendor. The following table summarizes currently available commercial sources.

Supplier	Product Code	Purity	Available Quantities
Fluorochem	F626520	>95%	100 mg, 250 mg, 1 g
BLD Pharm	BD259471	≥95%	Custom
Key Organics	BS-52994	>95%	Custom
Leap Chem Co., Ltd.	-	-	Custom
ChemUniverse	-	-	Custom

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties and hazards is crucial for its safe handling and application in research.

Property	Value
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol
CAS Number	181950-60-7
Appearance	Solid
Storage	Inert atmosphere, store in freezer, under -20°C ^[1]

Safety Information:

According to available safety data sheets, **4-Bromoquinolin-7-ol** is classified with the following hazard statements:

- H301: Toxic if swallowed
- H311: Toxic in contact with skin

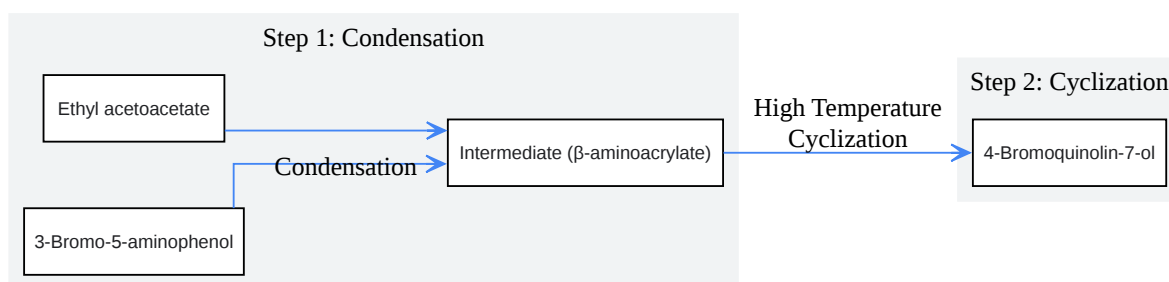
- H331: Toxic if inhaled

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Bromoquinolin-7-ol

A specific, peer-reviewed synthesis protocol for **4-Bromoquinolin-7-ol** is not readily available in the current literature. However, a viable synthetic route can be proposed based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[2][3][4][5][6] This two-step process involves the condensation of an aniline with a β -ketoester, followed by a high-temperature cyclization.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **4-Bromoquinolin-7-ol** via the Conrad-Limpach reaction.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((3-bromo-5-hydroxyphenyl)amino)but-2-enoate (Intermediate)

- To a round-bottom flask, add 3-Bromo-5-aminophenol (1.0 eq) and a suitable solvent such as toluene.

- Add ethyl acetoacetate (1.1 eq) to the mixture.
- A catalytic amount of a weak acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
- The mixture is then heated to reflux, and the water formed during the condensation is removed using a Dean-Stark apparatus.
- Reaction progress should be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure, and the crude intermediate can be purified by recrystallization.

Step 2: Synthesis of **4-Bromoquinolin-7-ol**

- The purified β -aminoacrylate intermediate from Step 1 is added to a high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A) in a reaction vessel suitable for high-temperature reactions.^[4]
- The mixture is heated to approximately 250 °C to induce thermal cyclization.^{[3][5]}
- The reaction is monitored by TLC until the starting material is consumed.
- Upon completion, the reaction mixture is cooled, and the precipitated solid product, **4-Bromoquinolin-7-ol**, is collected by filtration.
- The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
- Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Research and Drug Discovery

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[7][8][9]} The bromo- and hydroxy-substituents on the quinoline scaffold of **4-Bromoquinolin-7-ol** provide valuable handles for further chemical modification, making it an attractive building block for the synthesis of compound libraries for drug discovery screening.

While specific biological activities and modulated signaling pathways for **4-Bromoquinolin-7-ol** have not been extensively reported, its structural similarity to other biologically active quinolinols suggests potential for investigation in various therapeutic areas. The general mechanism of action for many quinoline-based compounds involves the inhibition of key cellular enzymes or the modulation of critical signaling pathways.

Potential Research Workflow for Biological Evaluation:



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Caption: A potential workflow for the biological evaluation of **4-Bromoquinolin-7-ol**.

Spectroscopic Data

Detailed, publicly available spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **4-Bromoquinolin-7-ol** is limited. Researchers are encouraged to perform their own analytical characterization upon synthesis or purchase. Based on the structure, the following characteristic signals would be expected:

- ^1H NMR: Aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the positions of the bromo and hydroxyl groups. A signal for the hydroxyl proton would also be present.
- ^{13}C NMR: Resonances for the nine carbon atoms of the quinoline ring system, with quaternary carbons and carbons bearing electronegative substituents shifted accordingly.
- IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), C=C and C=N stretching (aromatic rings), and C-Br stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 224.05 g/mol, with a characteristic isotopic pattern due to the presence of bromine.

This technical guide serves as a valuable resource for scientists working with **4-Bromoquinolin-7-ol**. The information provided on its availability, properties, synthesis, and

potential applications is intended to facilitate further research and development in the fields of chemistry and pharmacology.

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